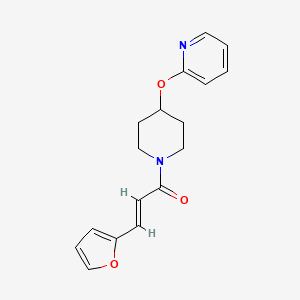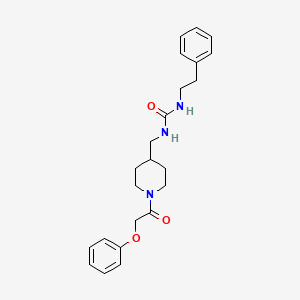![molecular formula C14H24Cl2N2 B2517030 (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride CAS No. 2580097-92-1](/img/structure/B2517030.png)
(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride" is closely related to the class of compounds known as piperazines, which are characterized by their piperazine ring—a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazines are known for their various pharmacological properties and are often used in medicinal chemistry as building blocks for drug development.
Synthesis Analysis
The synthesis of related piperazine compounds has been described in the literature. For instance, the synthesis of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a compound with a similar dimethylphenyl group, was achieved by enantioselective methods, yielding a potent and selective D4 dopaminergic ligand . This process highlights the importance of stereochemistry in the synthesis of piperazine derivatives, as the R enantiomer displayed significantly higher affinity for D4 receptors compared to the S enantiomer. This suggests that the synthesis of "(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride" would also require careful consideration of stereochemistry to ensure the desired pharmacological properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. In the case of cyclic dipeptides synthesized from piperazine rings, the conformation of the substituents, such as the allyl groups, can vary, leading to different crystal structures and potentially different biological effects . The boat conformation of the piperazine-2,5-dione ring and the positioning of the phenyl ring in a quasi-axial site are structural features that could be relevant to the molecular structure analysis of "(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride".
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions due to the presence of reactive sites on the ring and substituents. The synthesis of cyclic dipeptides, for example, involves multiple steps including reactions with haloacetyl chlorides and ring closure with benzylamine . These reactions are indicative of the types of chemical transformations that could be applied to "(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride" to obtain different derivatives or to modify its pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystallization behavior and the formation of hydrogen bonds can affect the solubility and stability of the compound . The presence of dimethylphenyl groups and other substituents can also impact the lipophilicity, which in turn can influence the compound's absorption and distribution in biological systems. These properties are crucial for the development of piperazine-based drugs and would be important to consider in the analysis of "(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride".
Propriétés
IUPAC Name |
(3R)-1-[(2,4-dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-4-5-14(12(2)8-11)10-16-7-6-15-13(3)9-16;;/h4-5,8,13,15H,6-7,9-10H2,1-3H3;2*1H/t13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDACZKNYPRILJW-FFXKMJQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2=C(C=C(C=C2)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)



![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)


![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)